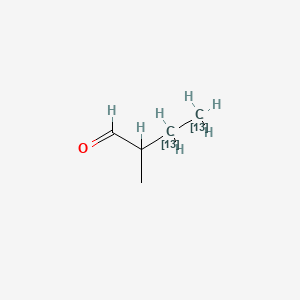

2-Methylbutanal-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O |

|---|---|

Molecular Weight |

88.12 g/mol |

IUPAC Name |

2-methyl(3,4-13C2)butanal |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/i1+1,3+1 |

InChI Key |

BYGQBDHUGHBGMD-ZKDXJZICSA-N |

Isomeric SMILES |

CC([13CH2][13CH3])C=O |

Canonical SMILES |

CCC(C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of 2-Methylbutanal-13C2?

An In-depth Technical Guide to the Chemical Properties of 2-Methylbutanal-13C2

Introduction

This compound is the isotopically labeled form of 2-methylbutanal, an important aldehyde in various fields, including flavor chemistry, metabolic studies, and as a biomarker. The incorporation of two carbon-13 (¹³C) isotopes into the molecule makes it an ideal internal standard for quantitative analysis by mass spectrometry. Stable heavy isotopes are frequently used as tracers in drug development to elucidate pharmacokinetic and metabolic profiles.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The primary difference between this compound and its unlabeled counterpart is its molecular weight, due to the presence of two heavy carbon isotopes. Other physical properties, such as boiling point, density, and solubility, are expected to be nearly identical to the unlabeled compound.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and the unlabeled 2-Methylbutanal for comparison.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃¹³C₂H₁₀O | [2] |

| Molecular Weight | 88.12 g/mol | [2] |

| Canonical SMILES | [13CH3][13CH2]C(C)C=O | [2] |

Table 2: Properties of Unlabeled 2-Methylbutanal

| Property | Value | Source |

| CAS Number | 96-17-3 | [3] |

| Molecular Formula | C₅H₁₀O | [3][4] |

| Molecular Weight | 86.13 g/mol | [3][4] |

| Boiling Point | 90-93 °C at 760 mmHg | [3][4][5] |

| Density | ~0.80 g/mL (at 20-25 °C) | [4][5][6] |

| Flash Point | 4 °C (39.2 °F) | [5][7] |

| Water Solubility | Slightly soluble | [3][8] |

| Appearance | Colorless to light yellow liquid | [3][8] |

| Odor | Pungent, with cocoa and coffee notes when diluted | [3][8] |

| Refractive Index | ~1.39 at 20 °C | [4][5] |

Experimental Protocols

The synthesis of this compound would follow the established routes for the unlabeled compound, starting from ¹³C-labeled precursors. The primary methods are the oxidation of the corresponding alcohol and the hydroformylation of an alkene.

Synthesis by Oxidation of 2-Methyl-1-butanol

This is a common and efficient method for producing 2-methylbutanal.[9][10] To synthesize the ¹³C₂ labeled variant, one would start with 2-Methyl-1-butanol labeled at the appropriate carbon positions.

Methodology:

-

Charge the Reactor: A three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer is charged with (S)-(-)-2-methyl-1-butanol (¹³C₂ labeled), a catalyst such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), dichloromethane (DCM) as the solvent, and an aqueous solution of potassium bromide.[9]

-

Cooling: The mixture is vigorously stirred and cooled to approximately 0-10 °C using an ice bath.[9]

-

Oxidant Addition: An aqueous solution of sodium hypochlorite (NaOCl), with pH adjusted to around 9.5, is added dropwise while maintaining the reaction temperature below 15 °C.[9]

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the organic phase is separated. The aqueous phase is extracted with DCM. The combined organic layers are then washed sequentially with aqueous hydrochloric acid containing potassium iodide, aqueous sodium thiosulfate, and water.[9]

-

Purification: The final product is dried over anhydrous magnesium sulfate and purified by distillation to yield 2-methylbutanal as a colorless oil.[9] Purity can be confirmed by GC analysis.

Synthesis by Hydroformylation of 2-Butene

This industrial method involves the reaction of an alkene with carbon monoxide and hydrogen, also known as the "oxo process."[11]

Methodology:

-

Catalyst System: The reaction utilizes a transition metal catalyst, such as a rhodium or cobalt complex (e.g., hydridocarbonyltris(triphenylphosphine) rhodium), in the presence of excess triphenylphosphine ligand.[11]

-

Reaction Conditions: ¹³C-labeled 2-butene and ¹³C-labeled carbon monoxide are reacted with hydrogen gas under pressure in a suitable solvent. The presence of excess ligand helps to improve the selectivity for the branched aldehyde (2-methylbutanal) over the linear one (n-pentanal).[11]

-

Purification: The resulting product mixture is separated and purified, typically by distillation, to isolate the this compound.[12]

Logical and Pathway Diagrams

The following diagrams, rendered using Graphviz, illustrate key workflows and pathways involving this compound.

Biological and Research Applications

2-Methylbutanal is a naturally occurring compound found as a metabolite in yeast (Saccharomyces cerevisiae) and various plants.[4][8] Its presence is significant in the food and beverage industry, where it contributes to the flavor profile of products like beer and bread through the Maillard reaction and fermentation.[3][13]

-

Tracer in Metabolic Studies: As an isotopically labeled compound, this compound is a valuable tool for tracing the metabolic fate of 2-methylbutanal and related compounds in biological systems.

-

Quantitative Analysis: Its primary use is as an internal standard for mass spectrometry-based quantification of unlabeled 2-methylbutanal in complex matrices. This is crucial for accurate measurements in flavor analysis, environmental monitoring, and clinical diagnostics.

-

Biomarker Detection: Unlabeled 2-methylbutanal has been identified as a volatile biomarker for the detection of the uropathogen Proteus, highlighting its potential in non-invasive disease diagnosis.[14]

Safety and Handling

The safety profile of this compound is considered identical to its unlabeled form. It is a highly flammable liquid and vapor and requires careful handling in a well-ventilated area, away from ignition sources.[15][16]

Table 3: Hazard Information for 2-Methylbutanal

| Hazard Statement | Classification | Precautionary Actions | Source |

| H225: Highly flammable liquid and vapour | Flammable Liquid, Category 2 | P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. P241: Use explosion-proof equipment. | [15] |

| H315/H317: Causes skin irritation/allergic reaction | Skin Irritant/Sensitizer, Category 1/2 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15] |

| H319: Causes serious eye irritation | Eye Irritant, Category 2A | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [7] |

| H335: May cause respiratory irritation | STOT SE, Category 3 | P261: Avoid breathing vapours. P271: Use only outdoors or in a well-ventilated area. | [15] |

| H411: Toxic to aquatic life with long lasting effects | Aquatic Hazard, Chronic Category 2 | P273: Avoid release to the environment. | [16] |

Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. Keep the container tightly closed and store under an inert atmosphere as it can be air-sensitive.[8][16]

-

Spills: In case of a spill, remove all ignition sources. Absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[15][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. 2-Methylbutanal | C5H10O | CID 7284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Methylbutanal | CAS#:96-17-3 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-Methylbutyraldehyde | 96-17-3 | Benchchem [benchchem.com]

- 11. US4484006A - Synthesis of 2-methylbutanal - Google Patents [patents.google.com]

- 12. CA1313195C - Process for the preparation of 2-methylbutanal - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. bg.cpachem.com [bg.cpachem.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

2-Methylbutanal-13C2 physical characteristics and data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics and available data for 2-Methylbutanal-13C2, an isotopically labeled form of the volatile organic compound 2-methylbutanal. This document is intended to serve as a valuable resource for researchers in metabolomics, drug development, and flavor science who utilize stable isotope-labeled compounds for tracing and quantification studies.

Core Physical and Chemical Data

This compound is a stable isotope-labeled analog of 2-methylbutanal, with two carbon atoms replaced by Carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard or tracer in mass spectrometry-based analyses.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both unlabeled and 13C2-labeled 2-methylbutanal. Data for the labeled compound is often limited; therefore, properties of the unlabeled analog are provided as a close approximation.

| Property | 2-Methylbutanal (Unlabeled) | This compound | Source |

| Molecular Formula | C5H10O | C313C2H10O | [1][2] |

| Molecular Weight | 86.13 g/mol | 88.12 g/mol | [3][4] |

| CAS Number | 96-17-3 | Not Available | [1] |

| Appearance | Colorless to pale yellow liquid | - | [5] |

| Odor | Pungent, fruity, cocoa-like when diluted | - | [5] |

| Boiling Point | 90-93 °C at 760 mmHg | - | [3] |

| Melting Point | -91 °C | - | [3] |

| Density | 0.799 - 0.804 g/mL | - | [3] |

| Solubility | Slightly soluble in water; miscible with ethanol and ether | - | [5] |

Spectroscopic Data

¹H NMR Spectroscopy (Unlabeled 2-Methylbutanal)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.63 | d | 1H | Aldehyde proton (-CHO) |

| 2.25 | m | 1H | Methine proton (-CH(CH3)-) |

| 1.59 | m | 2H | Methylene protons (-CH2-) |

| 1.09 | d | 3H | Methyl protons (-CH(CH3)-) |

| 0.92 | t | 3H | Methyl protons (-CH2CH3) |

Solvent: CDCl₃, Frequency: 90 MHz[3]

¹³C NMR Spectroscopy (Unlabeled 2-Methylbutanal)

| Chemical Shift (ppm) | Assignment |

| 205.20 | Carbonyl carbon (C=O) |

| 47.83 | Methine carbon (-CH(CH3)-) |

| 23.63 | Methylene carbon (-CH2-) |

| 12.89 | Methyl carbon (-CH(CH3)-) |

| 11.36 | Methyl carbon (-CH2CH3) |

Solvent: CDCl₃, Frequency: 15.09 MHz[3]

Mass Spectrometry (Unlabeled 2-Methylbutanal)

The electron ionization mass spectrum of 2-methylbutanal shows a molecular ion peak at m/z 86, corresponding to its molecular weight. Key fragments are observed at m/z 57, 41, and 29. For this compound, the molecular ion peak is expected at m/z 88.

Experimental Protocols

General Synthesis Approach for ¹³C-Labeled Aldehydes

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general approach for the synthesis of ¹³C-labeled aldehydes involves the use of ¹³C-labeled starting materials in established synthetic routes. One common method is the oxidation of a corresponding ¹³C-labeled primary alcohol.

Example Protocol: Oxidation of a ¹³C-Labeled Primary Alcohol

This protocol is a general representation and would require optimization for the specific synthesis of 2-Methylbutanol-¹³C2, the precursor to 2-Methylbutanal-¹³C2.

-

Starting Material: A suitably ¹³C-labeled 2-methyl-1-butanol would be required. The position of the ¹³C labels on the butanol backbone would determine the final labeling pattern of the aldehyde.

-

Oxidizing Agent: A mild oxidizing agent is chosen to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are common choices.

-

Reaction Conditions: The ¹³C-labeled alcohol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). The oxidizing agent is added portion-wise at a controlled temperature, typically 0 °C to room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alcohol and the formation of the aldehyde.

-

Workup: Upon completion, the reaction mixture is worked up to remove the oxidizing agent and byproducts. This typically involves filtration, washing with aqueous solutions (e.g., sodium bicarbonate, brine), and drying of the organic layer.

-

Purification: The crude aldehyde is purified by distillation or column chromatography to yield the pure ¹³C-labeled 2-methylbutanal.

Biological Significance and Signaling Pathways

2-Methylbutanal is a naturally occurring compound found in a variety of fruits, fermented foods, and is a metabolite produced by microorganisms such as Saccharomyces cerevisiae.[3] It is known to contribute to the flavor and aroma profiles of these products. In biological systems, 2-methylbutanal is a product of the catabolism of the branched-chain amino acid isoleucine.

Isoleucine Degradation Pathway

The following diagram illustrates the metabolic pathway for the degradation of isoleucine, leading to the formation of 2-methylbutanal. This pathway is significant in yeast and other microorganisms, contributing to the production of fusel alcohols and other flavor compounds during fermentation.

This metabolic pathway is an example of the Ehrlich pathway, where amino acids are converted to their corresponding higher alcohols. The intermediate aldehyde, 2-methylbutanal, is a key component in this process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methylbutanal | C5H10O | CID 7284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Preparation of 2-Methylbutanal-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Methylbutanal-13C2, a valuable isotopically labeled compound for use in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry. Due to the absence of a direct commercially available source for this compound, this guide details a two-stage synthetic approach: first, the preparation of the isotopically labeled precursor, 2-Methyl-1-butanol-1,2-13C2, followed by its selective oxidation to the target aldehyde.

The proposed synthesis is designed to be robust and high-yielding, drawing upon established and reliable organic chemistry methodologies. This document provides detailed experimental protocols, quantitative data based on analogous reactions, and visual diagrams to facilitate a thorough understanding of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is approached in two key stages, as depicted in the workflow below. The initial stage involves the construction of the carbon skeleton of the labeled precursor, 2-Methyl-1-butanol-1,2-13C2, through a Grignard reaction. This is followed by a selective oxidation of the primary alcohol to the desired aldehyde.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2-Methyl-1-butanol-1,2-13C2 via Grignard Reaction

The first stage focuses on the creation of the isotopically labeled alcohol precursor. This is achieved by reacting a Grignard reagent prepared from [1-13C]ethyl bromide with [1-13C]propanal. This method allows for the precise placement of the two 13C labels at the C1 and C2 positions of the butanol backbone.

Synthetic Pathway

Caption: Synthesis of 2-Methyl-1-butanol-1,2-13C2 via Grignard reaction.

Experimental Protocol: Grignard Synthesis

Materials:

-

[1-13C]Ethyl bromide (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Iodine (crystal)

-

[1-13C]Propanal (0.9 eq)

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Grignard Reagent Preparation:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.1 eq) and a crystal of iodine are placed in the flask.

-

A solution of [1-13C]ethyl bromide (1.0 eq) in anhydrous diethyl ether is prepared. A small portion of this solution is added to the magnesium turnings.

-

The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

The remaining [1-13C]ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Grignard Reaction:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of [1-13C]propanal (0.9 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous NH4Cl solution.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

The crude 2-Methyl-1-butanol-1,2-13C2 is purified by fractional distillation.

-

Quantitative Data (Estimated)

| Parameter | Value | Reference |

| Yield | 75-85% | Based on typical yields for Grignard reactions with simple aldehydes and alkyl halides. |

| Purity | >98% | Achievable after fractional distillation. |

| Isotopic Enrichment | >99% | Dependent on the isotopic purity of the starting materials. |

Stage 2: Oxidation of 2-Methyl-1-butanol-1,2-13C2 to this compound

The selective oxidation of the primary alcohol, 2-Methyl-1-butanol-1,2-13C2, to the corresponding aldehyde is a critical step. Several methods are available for this transformation. For this guide, a TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant is recommended. This method is known for its high selectivity for primary alcohols, mild reaction conditions, and good yields.

Oxidation Pathway

Caption: TEMPO-catalyzed oxidation of 2-Methyl-1-butanol-1,2-13C2.

Experimental Protocol: TEMPO-Catalyzed Oxidation

Materials:

-

2-Methyl-1-butanol-1,2-13C2 (1.0 eq)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.01 eq)

-

Potassium bromide (KBr) (0.1 eq)

-

Aqueous sodium hypochlorite (NaOCl) solution (1.1 eq, commercial bleach)

-

Dichloromethane (DCM)

-

5% aqueous HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup:

-

A round-bottom flask equipped with a magnetic stir bar is charged with 2-Methyl-1-butanol-1,2-13C2 (1.0 eq), TEMPO (0.01 eq), and potassium bromide (0.1 eq) in a mixture of dichloromethane and water.

-

The biphasic mixture is cooled to 0 °C in an ice bath with vigorous stirring.

-

-

Oxidation:

-

A solution of sodium hypochlorite (1.1 eq) is added dropwise, maintaining the temperature below 5 °C. The pH of the NaOCl solution should be adjusted to ~9 with NaHCO3 before addition.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting alcohol indicates the completion of the reaction.

-

-

Work-up and Purification:

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with 5% aqueous HCl, saturated aqueous NaHCO3, saturated aqueous Na2S2O3, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is carefully removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation to yield the pure product.

-

Alternative Oxidation Methods

While TEMPO-catalyzed oxidation is recommended, other reliable methods can also be employed:

-

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups, but requires cryogenic temperatures and careful handling of reagents.

-

Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent (DMP) in dichloromethane at room temperature. This method offers mild conditions and simple work-up, but DMP is a relatively expensive and potentially explosive reagent.

Quantitative Data (Estimated)

| Parameter | TEMPO-catalyzed Oxidation | Swern Oxidation | DMP Oxidation |

| Yield | 85-95% | 90-98% | 90-95% |

| Purity | >99% | >99% | >99% |

| Reaction Time | 1-3 hours | 1-2 hours | 1-4 hours |

| Reaction Temperature | 0 °C to room temp. | -78 °C to room temp. | Room temperature |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure and the position of the isotopic labels. The 13C NMR spectrum will show enhanced signals for the labeled carbons, and 1H-13C coupling will be observable in the 1H NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the labeled compound and provide an accurate measure of its isotopic enrichment.

-

Gas Chromatography (GC): Can be used to determine the chemical purity of the final product.

-

Infrared (IR) Spectroscopy: Will show a characteristic strong absorption band for the aldehyde carbonyl group around 1725 cm-1.

Safety Considerations

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

-

Oxidizing Agents: TEMPO, sodium hypochlorite, oxalyl chloride, and Dess-Martin periodinane are strong oxidizers and should be handled with care. DMP is also known to be shock-sensitive.

-

Solvents: Diethyl ether and dichloromethane are volatile and flammable.

Researchers should consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis before commencing any experimental work.

This guide provides a robust and well-documented pathway for the synthesis of this compound. By following these detailed protocols and safety precautions, researchers can confidently prepare this valuable isotopically labeled compound for their specific applications.

The Natural Occurrence and Isotopic Landscape of 2-Methylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 2-methylbutanal, a significant flavor and aroma compound found in a wide array of food and biological systems. It delves into the biosynthetic origins of this branched-chain aldehyde, primarily through the Ehrlich pathway, and presents available quantitative data on its concentration in various natural matrices. Furthermore, this guide explores the isotopic aspects of 2-methylbutanal, discussing the principles of its isotopic analysis and the application of labeled isotopes. Detailed experimental protocols for the extraction, quantification, and isotopic analysis of 2-methylbutanal are provided to aid researchers in their analytical endeavors.

Introduction

2-Methylbutanal (C₅H₁₀O) is a volatile organic compound that plays a crucial role in the sensory profiles of numerous foods and beverages.[1][2] Its characteristic malty, chocolate-like, and fruity aroma contributes significantly to the flavor complexity of products such as cheese, beer, wine, and cocoa.[3][4][5][6] The formation of 2-methylbutanal in nature is predominantly linked to the microbial or heat-induced degradation of the essential amino acid L-isoleucine.[1][7] Understanding the natural distribution and concentration of 2-methylbutanal is vital for food scientists in flavor chemistry, as well as for researchers in metabolomics and drug development who may encounter this compound as a biomarker or metabolic byproduct.[4]

This guide aims to consolidate the current knowledge on the natural occurrence of 2-methylbutanal, provide quantitative data where available, and introduce the concepts and methodologies related to its isotopic analysis.

Natural Occurrence and Biosynthesis

2-Methylbutanal is a metabolite found in a diverse range of organisms, including plants, fungi (such as Saccharomyces cerevisiae), and bacteria.[8] Its presence has been confirmed in a variety of fruits, vegetables, and fermented foods.[9]

Biosynthesis via the Ehrlich Pathway

The primary route for the formation of 2-methylbutanal in biological systems is the Ehrlich pathway, a catabolic route for amino acids.[1][7][10][11] In this pathway, L-isoleucine is converted to 2-methylbutanal through a series of enzymatic reactions. The key steps are:

-

Transamination: L-isoleucine undergoes transamination to form α-keto-β-methylvaleric acid. This reaction is catalyzed by a branched-chain amino acid aminotransferase.

-

Decarboxylation: The resulting α-keto acid is then decarboxylated by a decarboxylase to produce 2-methylbutanal.

-

Reduction (optional): 2-Methylbutanal can be further reduced by an alcohol dehydrogenase to form 2-methyl-1-butanol, another important flavor compound.

Occurrence in Food and Beverages

The concentration of 2-methylbutanal can vary significantly depending on the food matrix, processing conditions, and microbial activity. The following tables summarize some of the reported concentrations of 2-methylbutanal in various natural products.

Table 1: Concentration of 2-Methylbutanal in Fermented Beverages

| Beverage | Concentration Range | Reference(s) |

| Beer | ~2 µg/L (in aged beers) | [12] |

| Wine | 4 - 100 µg/L | [13] |

| Tequila | Present, contributes to malty flavor | [14] |

Table 2: Concentration and Odor Threshold of 2-Methylbutanal in Cheese

| Cheese Type | Parameter | Value | Reference(s) |

| Cheddar | Optimal concentration for nutty flavor | 175–325 µg/kg | [3] |

| Cheddar | Odor detection threshold | 175.39 µg/kg | [5] |

Table 3: Qualitative Occurrence of 2-Methylbutanal in Other Foods

| Food Item | Observation | Reference(s) |

| Kohlrabi | High concentration | [9] |

| Milk (Cow) | High concentration | [9] |

| Cocoa Liquor | Present, contributes to flavor profile | [6] |

| Coffee | Present, malty notes | |

| Various Fruits | Detected, but not quantified | [9] |

Isotopes of 2-Methylbutanal

The study of the isotopic composition of 2-methylbutanal can provide valuable insights into its origin and formation pathways. The primary elements in 2-methylbutanal are carbon, hydrogen, and oxygen, each with naturally occurring stable isotopes.

Stable Isotopes and Natural Abundance

The most abundant stable isotopes of the constituent elements of 2-methylbutanal are ¹²C, ¹H, and ¹⁶O. Their heavier, less abundant stable isotopes are ¹³C, ²H (Deuterium, D), and ¹⁸O. The natural abundance of ¹³C is approximately 1.1% of total carbon.

The ratio of heavy to light isotopes (e.g., ¹³C/¹²C) in a compound is not constant in nature and can vary depending on the source of the precursors and the kinetic isotope effects of the enzymatic and chemical reactions involved in its formation.[13] This variation is typically expressed in delta (δ) notation, in parts per thousand (‰), relative to an international standard. For carbon, the standard is Vienna Pee Dee Belemnite (V-PDB).

Labeled Isotopes for Quantitative Analysis

Isotopically labeled versions of 2-methylbutanal, such as deuterated (e.g., 2-methylbutanal-d₃) or ¹³C-labeled (e.g., 2-methylbutanal-¹³C₂), are commercially available. These labeled compounds are invaluable as internal standards in quantitative analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocols

The analysis of 2-methylbutanal from complex natural matrices requires robust and sensitive analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for this purpose. For isotopic analysis, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the method of choice.

Extraction and Quantification of 2-Methylbutanal using HS-SPME-GC-MS

This protocol provides a general framework for the analysis of 2-methylbutanal. Optimization of parameters such as fiber type, extraction time, and temperature is crucial for different sample matrices.

Objective: To extract and quantify 2-methylbutanal from a solid or liquid food matrix.

Materials:

-

HS-SPME autosampler and GC-MS system

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Heating and agitation module for SPME

-

2-Methylbutanal analytical standard

-

Isotopically labeled 2-methylbutanal internal standard (e.g., 2-methylbutanal-d₃)

-

Sodium chloride (for salting out, if necessary)

-

Deionized water

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., beer, wine): Place a known volume (e.g., 5 mL) of the sample into a 20 mL headspace vial.

-

For solid samples (e.g., cheese, cocoa): Weigh a known amount (e.g., 1-2 g) of the homogenized sample into a 20 mL headspace vial. Add a small volume of deionized water to create a slurry if necessary.

-

(Optional) Add a known amount of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of volatile compounds into the headspace.

-

-

Internal Standard Spiking: Add a precise amount of the isotopically labeled internal standard solution to each sample vial.

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) with agitation for a defined period (e.g., 10-15 min) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 20-40 min) at the same temperature with continued agitation.

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) for a few minutes in splitless mode.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent). A typical temperature program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250 °C).

-

Detect the compounds using a mass spectrometer operating in scan or selected ion monitoring (SIM) mode.

-

-

Quantification:

-

Identify 2-methylbutanal based on its retention time and mass spectrum.

-

Quantify the concentration of 2-methylbutanal by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Isotopic Analysis of 2-Methylbutanal using GC-C-IRMS

This protocol outlines the general steps for determining the δ¹³C value of 2-methylbutanal.

Objective: To determine the carbon isotopic ratio (δ¹³C) of 2-methylbutanal in a sample extract.

Materials:

-

GC-C-IRMS system (GC coupled to a combustion interface and an isotope ratio mass spectrometer)

-

Sample extract containing 2-methylbutanal (prepared as in 4.1 or by other suitable extraction methods)

-

Certified isotopic reference materials for calibration

Procedure:

-

Sample Introduction: Inject the sample extract into the GC. The extraction and separation conditions are similar to those used for GC-MS analysis.

-

Chromatographic Separation: Separate the volatile compounds on a capillary column to isolate the 2-methylbutanal peak.

-

Combustion: As the 2-methylbutanal peak elutes from the GC column, it is directed into a combustion reactor (typically a ceramic tube containing copper oxide at high temperature, ~950 °C). In the reactor, the organic compound is quantitatively combusted to carbon dioxide (CO₂) and water.

-

Water Removal: The gas stream passes through a water trap to remove the water produced during combustion.

-

Introduction to IRMS: The purified CO₂ gas is then introduced into the ion source of the isotope ratio mass spectrometer.

-

Isotope Ratio Measurement: The IRMS simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (m/z 44 for ¹²C¹⁶O₂, m/z 45 for ¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O, and m/z 46 for ¹²C¹⁸O¹⁶O). The software corrects for the ¹⁷O contribution to the m/z 45 signal.

-

Data Analysis: The ¹³C/¹²C ratio of the sample is compared to that of a calibrated reference gas that is introduced into the IRMS multiple times during the analysis. The result is expressed as a δ¹³C value in per mil (‰).

Conclusion

2-Methylbutanal is a key contributor to the desirable sensory characteristics of a wide variety of natural and fermented products. Its formation is intrinsically linked to the metabolism of L-isoleucine, primarily through the well-characterized Ehrlich pathway. While quantitative data on its concentration are available for some food items, a more comprehensive understanding of its distribution across a broader range of natural matrices is still needed.

The isotopic analysis of 2-methylbutanal presents a promising frontier for authenticating the origin of this flavor compound and for elucidating the nuances of its formation pathways. The methodologies for its extraction, quantification, and isotopic analysis are well-established, providing a robust toolkit for researchers in diverse fields. Further investigation into the natural isotopic signatures of 2-methylbutanal will undoubtedly enhance our understanding of this important volatile compound.

References

- 1. Butanal, 2-methyl- [webbook.nist.gov]

- 2. Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.) volatile fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for (±)-2-Methylbutanal (HMDB0031526) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Methylbutanal | C5H10O | CID 7284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. lpi.usra.edu [lpi.usra.edu]

- 11. Chemical and isotopic fractionation during melt inclusion formation [pubs.usgs.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13C isotopic abundances in natural nutrients: a newly formulated test meal for non-invasive diagnosis of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylbutanal-13C2 CAS number and chemical identifiers

This technical guide provides a comprehensive overview of 2-Methylbutanal-¹³C₂, a stable isotope-labeled version of the volatile organic compound 2-methylbutanal. This guide is intended for researchers, scientists, and professionals in drug development and metabolic research who utilize isotopically labeled compounds for tracing and quantification studies.

Core Chemical Identifiers

Stable isotope-labeled compounds are critical tools in analytical and metabolic research. 2-Methylbutanal-¹³C₂ serves as an internal standard or tracer for its unlabeled counterpart, which is found in various natural products and is a biomarker in certain metabolic pathways. While a specific CAS number for the ¹³C₂ isotopologue is not publicly cataloged, the identifiers for the labeled and unlabeled forms are summarized below for clarity and comparison.

| Identifier | 2-Methylbutanal-¹³C₂ | 2-Methylbutanal (Unlabeled) |

| CAS Number | Not available | 96-17-3[1][2][3][4][5] |

| Molecular Formula | C₃¹³C₂H₁₀O[6] | C₅H₁₀O[1][3][4][5] |

| Molecular Weight | 88.12 g/mol [6] | 86.13 g/mol [1] |

| IUPAC Name | 2-Methylbutanal-¹³C₂ | 2-Methylbutanal[1] |

| Canonical SMILES | [13CH3][13CH2]C(C)C=O[6] | CCC(C)C=O[1][3][4] |

| Synonyms | 2-Methylbutyraldehyde-¹³C₂ | 2-Methylbutyraldehyde, Methylethylacetaldehyde, α-Methylbutanal[1][5] |

Proposed Synthesis Protocol

Currently, a specific, published experimental protocol for the synthesis of 2-Methylbutanal-¹³C₂ is not available. However, based on established methods for the synthesis of unlabeled aldehydes and the incorporation of ¹³C isotopes, a viable synthetic route can be proposed. The following protocol is an adaptation of known organic synthesis techniques. The synthesis of ¹³C-labeled aldehydes via organoborane chemistry is a well-established method.[7] General strategies for producing ¹³C-labeled compounds often involve the use of commercially available ¹³C-labeled starting materials.[8]

Objective: To synthesize 2-Methylbutanal-¹³C₂ from a commercially available ¹³C-labeled precursor.

Proposed Reaction Scheme: Hydroboration-oxidation of a ¹³C-labeled alkene followed by oxidation of the resulting alcohol to the aldehyde.

Materials:

-

1-Butene-1,2-¹³C₂ (as the labeled starting material)

-

9-Borabicyclononane (9-BBN)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Hydroboration: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Butene-1,2-¹³C₂ in anhydrous THF. Cool the solution to 0°C in an ice bath. Add a solution of 9-BBN in THF dropwise to the stirred solution of the labeled alkene. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Oxidation to Alcohol: Cool the reaction mixture back to 0°C. Slowly and carefully add an aqueous solution of NaOH, followed by the dropwise addition of 30% H₂O₂. The reaction is exothermic and should be controlled. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up and Isolation of Alcohol: Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-Methylbutanol-1,2-¹³C₂.

-

Oxidation to Aldehyde: In a separate flask, suspend PCC in anhydrous DCM. To this stirred suspension, add a solution of the 2-Methylbutanol-1,2-¹³C₂ in anhydrous DCM. Allow the reaction to proceed at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting alcohol.

-

Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate carefully under reduced pressure to obtain the crude 2-Methylbutanal-¹³C₂. Further purification can be achieved by distillation.

Metabolic Significance and Applications

2-Methylbutanal is a naturally occurring compound that contributes to the aroma of various foods and beverages.[9] In biological systems, it is known to be a degradation product of the amino acid isoleucine.[10] The use of ¹³C-labeled compounds is invaluable for metabolic tracing studies, allowing researchers to track the fate of carbon atoms through various metabolic pathways.[8] Therefore, 2-Methylbutanal-¹³C₂ is a valuable tool for:

-

Metabolic Flux Analysis: Quantifying the rate of metabolic pathways involving isoleucine degradation.

-

Biomarker Quantification: Serving as an internal standard for the accurate measurement of unlabeled 2-methylbutanal in biological samples.

-

Pharmacokinetic Studies: If 2-methylbutanal is a metabolite of a drug candidate, the ¹³C₂-labeled version can be used to study the drug's metabolic fate.[8]

Logical Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for 2-Methylbutanal-¹³C₂.

Caption: Proposed two-step synthesis of 2-Methylbutanal-¹³C₂.

References

- 1. 2-Methylbutanal | C5H10O | CID 7284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylbutanal | CAS#:96-17-3 | Chemsrc [chemsrc.com]

- 3. 2-METHYLBUTANAL | CAS 96-17-3 [matrix-fine-chemicals.com]

- 4. 2-methylbutanal | 26140-47-6; 96-17-3 | Buy Now [molport.com]

- 5. getchem.com [getchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Tequila - Wikipedia [en.wikipedia.org]

- 10. Human Metabolome Database: Showing metabocard for (±)-2-Methylbutanal (HMDB0031526) [hmdb.ca]

Commercial Suppliers and Technical Applications of 2-Methylbutanal-13C2: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the availability of high-purity, isotopically labeled internal standards is critical for accurate quantification in complex matrices. This technical guide provides an in-depth overview of the commercial suppliers of 2-Methylbutanal-13C2, its technical specifications, and its application as an internal standard in analytical methodologies.

Introduction to this compound

2-Methylbutanal, an aldehyde known for its characteristic malty and chocolate-like aroma, is a significant volatile compound in various food products and a potential biomarker in biomedical research. The isotopically labeled version, this compound, serves as an ideal internal standard for quantitative analysis using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use allows for the correction of analyte loss during sample preparation and variations in instrument response, thereby ensuring the accuracy and reliability of analytical data.

Commercial Availability and Specifications

Sourcing high-quality this compound is paramount for achieving precise and reproducible results. Currently, two primary commercial suppliers offer this stable isotope-labeled compound:

-

MedChemExpress: A supplier of a wide range of research chemicals and biochemicals.[1]

-

Sigma-Aldrich (now part of MilliporeSigma/Merck KGaA): A leading global supplier of research-grade chemicals, laboratory equipment, and supplies.[2]

A summary of the available quantitative data for this compound from these suppliers is presented in the table below for easy comparison.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity |

| MedChemExpress | This compound | HY-W020678S | Not explicitly stated; Certificate of Analysis available upon request. | Not explicitly stated; Certificate of Analysis available upon request. |

| Sigma-Aldrich | 2-Methyl-¹³C-butyraldehyde-3,4-¹³C₂ | Not readily available | ≥99 atom % 13C | ≥97% (CP) |

It is important to note that while other major suppliers of stable isotope-labeled compounds, such as Cambridge Isotope Laboratories, Omicron Biochemicals, and Toronto Research Chemicals, exist, a direct catalog listing for this compound was not readily found, suggesting a more limited commercial availability for this specific molecule. Researchers are advised to contact these suppliers directly for potential custom synthesis inquiries.

Application in Quantitative Analysis: Use as an Internal Standard

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy. The workflow for using this compound as an internal standard in a typical quantitative analysis is outlined below.

Experimental Protocol: Quantification of 2-Methylbutanal in a Food Matrix

While a specific, detailed experimental protocol for this compound was not found in publicly available application notes from the suppliers, a general methodology can be constructed based on established practices for volatile compound analysis in food science. The following is a representative protocol for the quantification of 2-methylbutanal in a food matrix using this compound as an internal standard.

1. Preparation of Internal Standard Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve it in a known volume of a suitable solvent (e.g., methanol or dichloromethane) to create a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed vial.

2. Sample Preparation and Extraction:

-

Homogenize a known weight of the food sample.

-

Spike the homogenized sample with a precise volume of the this compound internal standard stock solution.

-

Perform an extraction of the volatile compounds. A common technique is headspace solid-phase microextraction (HS-SPME) or solvent extraction.

-

For solvent extraction, add a suitable organic solvent to the sample, vortex or sonicate, and then centrifuge to separate the organic layer.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the volatile compounds. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, monitor characteristic ions for both the native 2-methylbutanal and the 13C2-labeled internal standard.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas of the selected ions for both the endogenous 2-methylbutanal and the this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Prepare a calibration curve using standards of known concentrations of unlabeled 2-methylbutanal and a constant concentration of the internal standard.

-

Determine the concentration of 2-methylbutanal in the sample by comparing the calculated peak area ratio to the calibration curve.

Signaling Pathways and Logical Relationships

As this compound is primarily used as a tool for analytical quantification, it does not directly participate in signaling pathways. However, the native compound, 2-methylbutanal, is a product of the metabolic degradation of the amino acid isoleucine. Its formation can be an indicator of certain metabolic activities or microbial processes. The logical relationship in its application is that the presence and quantity of the labeled internal standard directly correlate to the accurate measurement of the unlabeled analyte.

Conclusion

This compound is a valuable tool for researchers requiring accurate quantification of its unlabeled counterpart in complex samples. While the number of direct commercial suppliers appears to be limited, MedChemExpress and Sigma-Aldrich provide options for sourcing this important internal standard. The provided general experimental protocol and workflow diagrams offer a foundational understanding for its application in a research setting. For specific applications, researchers should consult the scientific literature for detailed methodologies relevant to their matrix of interest.

References

Isotopic purity and enrichment levels of 2-Methylbutanal-13C2

An In-depth Technical Guide to the Isotopic Purity and Enrichment of 2-Methylbutanal-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies used to determine the isotopic purity and enrichment levels of 2-Methylbutanal-¹³C₂. Given the critical role of isotopically labeled compounds in modern research and drug development, a thorough understanding of their quality control is paramount for data integrity and experimental reproducibility.

Introduction to Isotopic Labeling of 2-Methylbutanal

2-Methylbutanal, a branched-chain aldehyde, is a valuable building block in organic synthesis and is found in various natural products. The introduction of stable isotopes, such as Carbon-13 (¹³C), into its molecular structure creates an internal standard that is indispensable for a range of applications, most notably in quantitative mass spectrometry-based assays. 2-Methylbutanal-¹³C₂ is specifically labeled with two ¹³C atoms, which allows for its differentiation from its unlabeled counterpart.

The utility of 2-Methylbutanal-¹³C₂ as an internal standard is directly dependent on its isotopic purity and enrichment. High isotopic purity ensures that the observed signal is predominantly from the labeled molecule, while a well-defined enrichment level is crucial for accurate quantification.

Data Presentation: Isotopic Purity and Enrichment

The isotopic purity and enrichment of 2-Methylbutanal-¹³C₂ are determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented in the following tables are representative of typical quality control specifications for commercially available isotopically labeled compounds.

Table 1: Representative Isotopic Enrichment of 2-Methylbutanal-¹³C₂

| Parameter | Specification |

| Isotopic Enrichment | ≥ 99 atom % ¹³C |

| Labeled Positions | C1, C2 |

| Unlabeled Positions | C3, C4, C5 |

Table 2: Illustrative Isotopic Purity Data for 2-Methylbutanal-¹³C₂

| Isotopologue | Relative Abundance (%) |

| 2-Methylbutanal-¹³C₂ | > 99.0 |

| 2-Methylbutanal-¹³C₁ | < 1.0 |

| Unlabeled 2-Methylbutanal | < 0.1 |

Experimental Protocols

The determination of isotopic purity and enrichment involves a multi-step process, from the synthesis of the labeled compound to its rigorous analytical characterization.

Synthesis of 2-Methylbutanal-¹³C₂

The synthesis of 2-Methylbutanal-¹³C₂ typically involves the use of ¹³C-labeled precursors. A common synthetic route is the oxidation of the corresponding ¹³C-labeled alcohol, 2-methyl-1-butanol-¹³C₂.

Illustrative Synthetic Scheme:

-

Starting Material: 2-methyl-1-butanol-¹³C₂

-

Oxidizing Agent: Pyridinium chlorochromate (PCC) or other mild oxidizing agents.

-

Reaction: The labeled alcohol is oxidized to the corresponding aldehyde, 2-Methylbutanal-¹³C₂.

-

Purification: The crude product is purified using techniques such as distillation or column chromatography to achieve high chemical purity.

Determination of Isotopic Enrichment by NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of ¹³C-labeled compounds.

-

¹H NMR Spectroscopy: While proton NMR provides information about the structure, the coupling between ¹³C and adjacent protons (¹J-CH and ²J-CH) can be used to infer the presence and location of the ¹³C label.

-

¹³C NMR Spectroscopy: This is the most direct method for determining isotopic enrichment.

-

Sample Preparation: A known quantity of the 2-Methylbutanal-¹³C₂ is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: A quantitative ¹³C NMR spectrum is acquired. This often requires a longer relaxation delay to ensure accurate integration of the signals.

-

Data Analysis: The integral of the signals corresponding to the ¹³C-labeled carbon atoms is compared to the integrals of the signals from the unlabeled carbon atoms (at natural abundance). The isotopic enrichment is calculated from the ratio of these integrals.

-

Determination of Isotopic Purity by Mass Spectrometry

Mass spectrometry is a highly sensitive technique used to determine the distribution of isotopologues.

-

Instrumentation: High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are preferred for their ability to resolve closely spaced isotopic peaks.

-

Sample Introduction: The sample can be introduced directly via infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is often suitable for a volatile compound like 2-methylbutanal.

-

Data Acquisition: The mass spectrometer is operated in full-scan mode to detect all ions within a specified mass range.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of 2-methylbutanal.

-

The peak for the fully labeled 2-Methylbutanal-¹³C₂ will be the most abundant.

-

The relative abundances of the M+0 (unlabeled), M+1 (single ¹³C), and M+2 (double ¹³C) ions are determined by integrating the areas of their respective peaks.

-

The isotopic purity is expressed as the percentage of the desired isotopologue relative to the sum of all isotopologues.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the isotopic analysis of 2-Methylbutanal-¹³C₂.

Caption: Workflow for the Synthesis and Quality Control of 2-Methylbutanal-¹³C₂.

Caption: Conceptual Diagram of Isotopic Enrichment in 2-Methylbutanal-¹³C₂.

An In-depth Technical Guide to the Stability and Storage of 2-Methylbutanal-¹³C₂

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the stability and recommended storage conditions for 2-Methylbutanal-¹³C₂. The recommendations are primarily derived from the safety and handling data of the unlabeled parent compound, 2-Methylbutanal, and general chemical principles for isotopically labeled aldehydes.

Chemical Properties and Stability

2-Methylbutanal, and by extension its ¹³C₂ labeled isotopologue, is a volatile and flammable liquid. It is chemically stable under standard ambient conditions (room temperature) when properly stored. However, it is sensitive to air and can form explosive mixtures with air. Exposure to air and heat should be minimized to prevent degradation.

Key Stability Considerations:

-

Air Sensitivity: The aldehyde functional group is susceptible to oxidation. It is recommended to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen).

-

Light Sensitivity: While not explicitly stated for this compound, aldehydes can be light-sensitive. It is good practice to store it in an amber vial or in a dark location.

-

Thermal Stability: Avoid exposure to high temperatures and sources of ignition. Vapors are heavier than air and may travel to ignition sources.

-

Reactivity: Aldehydes are reactive compounds. 2-Methylbutanal is known to participate in Maillard reactions and Strecker degradation in the presence of amino acids, particularly with heat. It can also be reduced to its corresponding alcohol, 2-methylbutanol.

Storage Recommendations

Proper storage is critical to maintain the chemical integrity and purity of 2-Methylbutanal-¹³C₂. The following table summarizes the recommended storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (36°F to 46°F) | To minimize volatility and slow down potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group by atmospheric oxygen. |

| Container | Tightly sealed, appropriate for flammable liquids | To prevent evaporation and exposure to air and moisture. |

| Location | Dry, well-ventilated area, away from heat and ignition sources | To ensure safety due to flammability and to prevent degradation. |

| Light Exposure | Store in the dark or in an amber vial | To prevent potential light-induced degradation. |

Handling and Use

Due to its flammability and air sensitivity, specific precautions should be taken when handling 2-Methylbutanal-¹³C₂.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

-

If vapors or aerosols are generated, respiratory protection may be required.

Safe Handling Practices:

-

Keep away from open flames, hot surfaces, and sparks.

-

Use non-sparking tools.

-

Ground and bond containers and receiving equipment during transfers to prevent static discharge.

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for interpreting experimental results and ensuring the compound's stability.

Figure 1: Potential degradation pathways for 2-Methylbutanal-¹³C₂.

Experimental Protocols: Stability Assessment

Figure 2: General experimental workflow for stability assessment.

Methodology:

-

Sample Preparation: Prepare solutions of 2-Methylbutanal-¹³C₂ in the desired solvent system at a known concentration.

-

Stress Conditions: Aliquot the solutions into vials and expose them to a matrix of conditions, including different temperatures, light conditions, and atmospheres.

-

Time Points: At predetermined time points (e.g., T=0, 1 week, 1 month, 3 months), remove an aliquot from each condition for analysis.

-

Analysis: Analyze the samples using a suitable analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the quantification of the parent compound and the identification of any degradation products. The use of isotopically labeled standards in mass spectrometry is a common technique for accurate quantification.

Summary of Recommendations

The following table provides a concise summary of the key recommendations for the stability and storage of 2-Methylbutanal-¹³C₂.

| Aspect | Key Recommendation |

| Storage Temperature | 2°C to 8°C |

| Storage Atmosphere | Inert Gas (Argon or Nitrogen) |

| Handling | In a well-ventilated area, away from ignition sources. Use appropriate PPE. |

| Stability Concern | Oxidation due to air sensitivity. |

| Analytical Monitoring | LC-MS or GC-MS for purity checks. |

By adhering to these guidelines, researchers can ensure the stability and integrity of their 2-Methylbutanal-¹³C₂ samples, leading to more reliable and reproducible experimental outcomes.

Methodological & Application

Application Note and Protocol: Quantitative Analysis of 2-Methylbutanal in Complex Matrices using 2-Methylbutanal-13C2 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-Methylbutanal using a stable isotope-labeled internal standard, 2-Methylbutanal-13C2, with Gas Chromatography-Mass Spectrometry (GC-MS). 2-Methylbutanal is a significant volatile organic compound found in various matrices, including food, beverages, and biological samples, where its presence can influence flavor, aroma, and metabolic profiles.[1] The use of an isotopically labeled internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision. This application note details the experimental protocol, data presentation, and a visual workflow for this analytical method.

Introduction

2-Methylbutanal, also known as 2-methylbutyraldehyde, is a branched-chain aldehyde that contributes to the characteristic flavor and aroma profiles of many food products, including wine and fermented goods.[2] It is also a metabolite that can be of interest in biomedical and pharmaceutical research.[1] Accurate quantification of 2-Methylbutanal is crucial for quality control in the food and beverage industry and for understanding its role in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile and semi-volatile compounds. When coupled with the stable isotope dilution (SID) method, it provides exceptional selectivity and sensitivity for quantitative analysis.[3][4] The SID method involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical procedure.[5] Since the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and variations in GC injection and ionization. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved. Carbon-13 labeled standards are often preferred over deuterated standards as they are less likely to exhibit chromatographic shifts.[6][7][8]

Experimental Protocol

This protocol outlines a general procedure for the analysis of 2-Methylbutanal in a liquid matrix (e.g., wine, cell culture media). The protocol may require optimization for different sample types.

2.1. Materials and Reagents

-

2-Methylbutanal (analytical standard)

-

This compound (internal standard)[5]

-

Methanol (or other suitable solvent), GC grade

-

Sodium chloride (for salting out, if required)

-

Sample vials with PTFE-lined septa

-

Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)[9]

-

Deionized water

2.2. Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of 2-Methylbutanal and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2-Methylbutanal stock solution with methanol to create calibration standards across the desired concentration range (e.g., 1-1000 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration that will yield a significant and reproducible signal in the GC-MS (e.g., 100 ng/mL).

-

Sample Preparation:

-

Place a defined volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.

-

Add a precise volume of the internal standard spiking solution to each sample, blank, and calibration standard.

-

For samples with low concentrations of 2-Methylbutanal, a "salting-out" step can be performed by adding sodium chloride to the sample to increase the volatility of the analyte.

-

2.3. GC-MS Analysis

The following GC-MS parameters are provided as a starting point and may require optimization.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Extraction: Headspace Solid-Phase Microextraction (HS-SPME).[3][9]

-

Gas Chromatograph (GC) Parameters:

-

Injection Port Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min[9]

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.[9]

-

GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable choice.[9]

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantitative analysis, SIM mode is preferred for higher sensitivity.[10]

-

Ions to Monitor:

-

2-Methylbutanal (Analyte): Determine the characteristic ions from a full scan mass spectrum of a pure standard (e.g., m/z 57, 86).

-

This compound (Internal Standard): The molecular ion will be shifted by +2 mass units (e.g., m/z 59, 88). The exact ions should be confirmed by analyzing the labeled standard.

-

-

2.4. Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Quantification: Determine the concentration of 2-Methylbutanal in the samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a quantitative GC-MS method using a stable isotope-labeled internal standard for the analysis of volatile aldehydes. These values are representative and should be established for each specific application and laboratory.

| Parameter | Typical Value/Range | Description |

| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve, indicating the goodness of fit. |

| Limit of Detection (LOD) | 0.1 - 5 ng/mL | The lowest concentration of analyte that can be reliably detected.[9] |

| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL | The lowest concentration of analyte that can be accurately and precisely quantified.[9] |

| Recovery (%) | 90 - 110% | The percentage of the true amount of analyte that is detected by the analytical method. |

| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |

Workflow and Signaling Pathway Diagrams

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 2-Methylbutanal using this compound as an internal standard by GC-MS.

Caption: Experimental workflow for quantitative GC-MS analysis.

4.2. Logical Relationship of Isotope Dilution

This diagram illustrates the principle of stable isotope dilution for accurate quantification.

Caption: Principle of stable isotope dilution analysis.

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a robust and reliable method for the accurate quantification of 2-Methylbutanal in complex matrices. This approach effectively mitigates the impact of sample matrix effects and variations in experimental conditions, leading to high-quality analytical data. The protocol and information presented herein serve as a valuable resource for researchers and scientists in various fields requiring precise measurement of this important volatile compound.

References

- 1. 2-Methylbutanal | C5H10O | CID 7284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis quantitation of 2-n-nonyl-1,3-dioxolane by stable-isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mechanistic studies on the use of 2H- and 13C-analogues as internal standards in selected ion monitoring GC-MS quantitative determination--butalbital example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. foodriskmanagement.com [foodriskmanagement.com]

- 8. researchgate.net [researchgate.net]

- 9. redalyc.org [redalyc.org]

- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]

Application Notes & Protocols: Quantification of Volatile Compounds with 2-Methylbutanal-¹³C₂

Introduction

Volatile organic compounds (VOCs) are crucial to the aroma and flavor profiles of food, beverages, and fragrances, and can also serve as biomarkers in medical diagnostics.[1][2][3] Accurate quantification of these compounds is essential for quality control, product development, and scientific research. 2-Methylbutanal, a branched-chain aldehyde, is a significant contributor to the aroma of many products, possessing a characteristic fruity odor.[4]

The use of a stable isotope-labeled internal standard is the gold standard for precise quantification in complex matrices, a technique known as Stable Isotope Dilution Assay (SIDA).[5][6] 2-Methylbutanal-¹³C₂ is a stable isotope-labeled version of 2-Methylbutanal, designed for use as an internal standard in quantitative analyses, typically employing Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution allows it to effectively compensate for matrix effects and variations in instrument response, leading to highly accurate and reproducible results.[5]

This document provides a detailed protocol for the quantification of 2-Methylbutanal and other volatile aldehydes in a liquid matrix using 2-Methylbutanal-¹³C₂ as an internal standard, coupled with Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS analysis.

Principle of the Method: Stable Isotope Dilution Assay (SIDA)

The core of this method is the Stable Isotope Dilution Assay (SIDA). A known quantity of the isotopically labeled internal standard (2-Methylbutanal-¹³C₂) is added to the sample at the earliest stage of preparation. The standard and the native analyte are extracted and analyzed together. Since mass spectrometry can distinguish between the native compound and the heavier, labeled standard, the concentration of the native analyte can be calculated based on the ratio of their signal intensities.[6][8]

Caption: General workflow for Stable Isotope Dilution Assay (SIDA).

Experimental Protocol: HS-SPME-GC-MS

This protocol is designed for the analysis of volatile aldehydes in a liquid food matrix (e.g., fruit juice, beer).

1. Materials and Reagents

-

Internal Standard Stock Solution: 2-Methylbutanal-¹³C₂ (100 µg/mL in methanol).

-

Calibration Standard Stock Solution: 2-Methylbutanal and other target aldehydes (e.g., 3-methylbutanal, pentanal) of high purity (≥98%), prepared at 100 µg/mL in methanol.

-

Sample Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

-

SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile analysis.

-

Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

-

Matrix: Analyte-free or stripped matrix for calibration curve preparation (e.g., de-aromatized fruit juice base).

2. Instrumentation

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).

-

GC Column: A mid-polarity column such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended.[9]

-

Autosampler: With SPME fiber holder and incubation/agitation capabilities.

3. Sample Preparation and HS-SPME Procedure

Caption: Detailed workflow for HS-SPME sample preparation.

-

Sample Aliquoting: Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Salting Out: Add 1.5 g of NaCl to the vial. This increases the ionic strength of the sample, promoting the partitioning of volatile compounds into the headspace.

-

Internal Standard Spiking: Add a precise volume of the 2-Methylbutanal-¹³C₂ internal standard stock solution to achieve a final concentration relevant to the expected analyte concentration (e.g., 20 ng/mL).

-

Sealing: Immediately seal the vial with the screw cap.

-

Incubation and Extraction: Place the vial in the autosampler tray. The sample is typically incubated with agitation (e.g., 250 rpm) at a controlled temperature (e.g., 50°C) for 15 minutes to allow for equilibration. Following incubation, the SPME fiber is exposed to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.[2][10]

-

Desorption: After extraction, the fiber is retracted and immediately inserted into the hot GC inlet (e.g., 250°C) where the adsorbed analytes are thermally desorbed onto the GC column.

4. GC-MS Parameters (Example)

-

Injector: Splitless mode, 250°C. Desorption time: 2 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C (hold for 3 min), ramp at 5°C/min to 180°C, then ramp at 20°C/min to 240°C (hold for 5 min).

-

MS Transfer Line: 240°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

MS Mode: Scan mode (m/z 35-350) for initial identification, followed by Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.